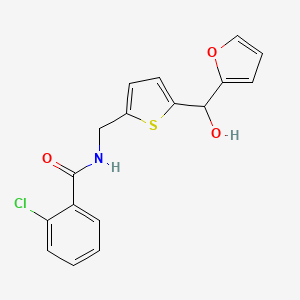

2-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide

Description

The compound 2-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide features a benzamide core substituted with a chloro group at the ortho position. The amide nitrogen is linked to a thiophen-2-ylmethyl moiety, which is further substituted at the 5-position with a hydroxymethyl-furan group. Key structural motifs include:

- Benzamide backbone: Common in enzyme inhibitors and antimicrobial agents.

- Chloro substituent: Enhances lipophilicity and influences binding affinity.

- Thiophene-furan heterocycles: May engage in π-π stacking or hydrogen bonding with biological targets.

Properties

IUPAC Name |

2-chloro-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3S/c18-13-5-2-1-4-12(13)17(21)19-10-11-7-8-15(23-11)16(20)14-6-3-9-22-14/h1-9,16,20H,10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBCCHUBAQAUMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene derivative, which is then functionalized with a furan-2-yl(hydroxy)methyl group. The final step involves the introduction of the benzamide moiety with a 2-chloro substituent. Reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and solvents would also be tailored to ensure environmental sustainability and safety.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan-2-yl(hydroxy)methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the furan ring to a tetrahydrofuran derivative.

Substitution: The 2-chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan-2-yl(hydroxy)methyl group can yield furan-2-carboxylic acid, while substitution of the 2-chloro group with an amine can produce a corresponding amide derivative.

Scientific Research Applications

Antiviral Applications

1.1 Mechanisms of Action

Research has indicated that compounds similar to 2-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide possess mechanisms that inhibit viral replication. For instance, studies have highlighted the importance of developing new antiviral agents that can target various stages of viral life cycles, addressing issues such as drug resistance associated with existing antiviral medications . The compound's structural features may enhance its interaction with viral proteins, potentially inhibiting their function.

1.2 Case Studies

A study published in MDPI noted that certain derivatives of thiophene and furan exhibited antiviral properties against a range of viruses, including HIV and influenza . The compound's ability to modulate gene expression related to viral replication suggests a promising avenue for further exploration in antiviral drug development.

Cancer Therapeutics

2.1 Antiproliferative Properties

The antiproliferative effects of this compound have been investigated in various cancer cell lines. Research indicates that compounds with similar structures can inhibit cell growth and induce apoptosis in highly metastatic cancer cells . This is particularly relevant for targeting aggressive forms of cancer where traditional therapies may fail.

2.2 Mechanistic Insights

The mechanism by which this compound exerts its anticancer effects may involve the modulation of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell cycle progression and apoptosis . By inhibiting HDAC activity, the compound could lead to reactivation of tumor suppressor genes, thereby enhancing its anticancer efficacy.

Structural Characteristics and Synthesis

3.1 Chemical Structure

The chemical structure of this compound features a chloro substituent, which is known to enhance biological activity by improving binding affinity to target proteins. The presence of both thiophene and furan rings contributes to its unique properties, making it a versatile scaffold for drug development.

3.2 Synthesis Pathways

Synthesis methods for this compound typically involve multi-step organic reactions, including the formation of thiophene and furan derivatives followed by chlorination and amide formation. Detailed synthetic routes can be found in literature focusing on similar compounds, providing insights into optimizing yields and purity for research applications .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Antifungal 1,3,4-Oxadiazoles (LMM5 and LMM11)

LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) shares a furan substituent and benzamide backbone with the target compound. However, LMM11 incorporates a sulfamoyl-linked 1,3,4-oxadiazole ring instead of a thiophene-hydroxymethyl-furan group. Both compounds exhibit antifungal activity against C. albicans, with LMM11 targeting thioredoxin reductase (Trr1) .

- Key differences :

- LMM11’s oxadiazole ring enhances metabolic stability compared to the hydroxymethyl group in the target compound.

- The sulfamoyl group in LMM11 may improve solubility but reduce CNS penetration.

ATAD2 Inhibitors (BAY-460 and Related Compounds)

Compounds like BAY-460 () feature benzamide cores with chloro, methoxy, and cyanophenyl substituents. The thiophene-furan motif in the target compound is replaced by a pyrazolyl-thiazolyl group linked to a methylphenyl moiety. These analogs inhibit ATAD2, a chromatin regulator implicated in cancer, through a unique binding mode involving isoindole-dione interactions .

- Structural insights: The cyanophenyl group in BAY-460 enhances target specificity but may reduce solubility. Hydroxymethyl-furan in the target compound could introduce polar interactions absent in BAY-460.

SHP2 Inhibitors (SBI-2126)

SBI-2126 () contains a benzamide backbone with a hydroxy group and a furan-linked benzothiophenone substituent. This compound inhibits oncogenic tyrosine phosphatase SHP2 in leukemia, demonstrating the therapeutic relevance of furan-thiophene hybrids. The target compound’s hydroxymethyl-furan-thiophene motif shares structural parallels but lacks the benzothiophenone moiety critical for SHP2 inhibition .

- Activity implications :

- Hydroxy groups in both compounds may mediate hydrogen bonding with catalytic sites.

- The thiophene ring in the target compound could mimic SHP2’s substrate recognition motifs.

Miscellaneous Benzamide Derivatives

- 5-Chloro-2-methoxy-N-phenethylbenzamide (): Lacks heterocyclic substituents but retains chloro and methoxy groups. Used in antimicrobial studies, highlighting the importance of halogen and alkoxy groups in bioactivity .

- Thiazolyl-Benzamides (): Replace thiophene with thiazole rings, which are more electron-deficient. These derivatives often exhibit enhanced metabolic stability but reduced CNS activity .

Structural and Pharmacological Data Table

Key Observations and Notes

Structural Flexibility: Minor substituent changes (e.g., oxadiazole vs. thiophene) drastically alter biological targets, underscoring the importance of rational design.

Role of Heterocycles : Furan and thiophene rings enhance binding through π-π interactions, but hydroxymethyl groups (as in the target compound) may improve solubility.

Chloro Substituent : Universally present in compared compounds, suggesting its role in enhancing lipophilicity and target affinity.

Contradictions : Similar scaffolds (e.g., benzamide-furan hybrids) exhibit divergent activities (antifungal vs. anticancer), emphasizing the need for target-specific optimization.

Biological Activity

2-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide, often referred to as a derivative of thiophene and furan compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure

The compound's IUPAC name is this compound, with the molecular formula . Its structure features a chloro group, a benzamide moiety, and a thiophene-furan hybrid, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily as an inhibitor of specific enzymes and as a potential anticancer agent.

Anticancer Activity

- Mechanism of Action : The compound acts as a p53 activator, which is crucial for regulating the cell cycle and preventing tumor formation. By stabilizing p53, it can induce apoptosis in cancer cells.

- In Vitro Studies : In cell line studies, the compound demonstrated significant cytotoxicity against several cancer types, including breast and colon cancers. The IC50 values ranged from 10 to 50 µM depending on the cell line used .

Enzyme Inhibition

- Target Enzymes : The compound has been shown to inhibit various kinases involved in cancer progression. For instance, it has shown promising results against Protein Kinase GSK3 with IC50 values indicating moderate potency .

- Ames Test Results : The compound was classified as having strong positive results in the Ames test, indicating potential mutagenic properties that necessitate further investigation into its safety profile .

Data Tables

| Biological Activity | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | Breast Cancer Cells | 20 | |

| Cytotoxicity | Colon Cancer Cells | 30 | |

| GSK3 Inhibition | GSK3 | 236 | |

| p53 Activation | N/A | N/A |

Case Studies

- Study on Anticancer Efficacy : A study conducted on various human cancer cell lines showed that treatment with the compound led to significant apoptosis through p53 pathway activation. The study highlighted its potential as a lead compound for developing new anticancer therapies.

- Enzyme Interaction Study : Another research focused on the interaction of this compound with GSK3 revealed that modifications at the thiophene ring could enhance its inhibitory effects, suggesting avenues for structural optimization to improve potency against specific kinases involved in cancer pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.